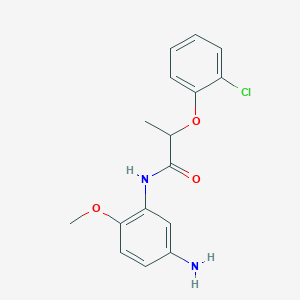

N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound N-(5-amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide is systematically named according to IUPAC rules. The structure consists of a propanamide backbone substituted with two functional groups:

- A 2-chlorophenoxy group attached to the central carbon of the propanamide chain.

- An N-(5-amino-2-methoxyphenyl) group bonded to the carbonyl carbon.

The IUPAC name derives from these substituents:

- Propanamide : A three-carbon chain with an amide functional group.

- 2-(2-chlorophenoxy) : A phenoxy group (oxygen-linked phenyl ring) with a chlorine atom at the ortho (2nd) position.

- N-(5-amino-2-methoxyphenyl) : A phenyl ring with an amino group (-NH₂) at the 5th position and a methoxy group (-OCH₃) at the 2nd position.

Structural representations :

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1020055-19-9 | |

| MDL Number | MFCD09997193 | |

| PubChem SID | 160986176 | |

| PubChem CID | 46735800 |

Additional identifiers include vendor-specific catalog numbers (e.g., Matrix Scientific 025270) , though these are non-standard and context-dependent.

Molecular Formula and Weight Analysis

The molecular formula and weight are derived from compositional and spectroscopic data:

| Property | Value | Calculation/Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₇ClN₂O₃ | |

| Molecular Weight | 320.77 g/mol | Computed via isotopic masses |

| Exact Mass | 320.0930 g/mol | Sum of isotopic masses¹ |

¹ Exact mass calculation:

- Carbon (12.0107 × 16) = 192.1712

- Hydrogen (1.0078 × 17) = 17.1326

- Chlorine (34.9689 × 1) = 34.9689

- Nitrogen (14.0067 × 2) = 28.0134

- Oxygen (15.999 × 3) = 47.997

Total : 320.0931 g/mol.

The molecular formula reflects the compound’s composition:

- 16 carbons : From the propanamide chain, phenyl rings, and methoxy group.

- 17 hydrogens : Distributed across aliphatic and aromatic regions.

- 1 chlorine : Located on the ortho position of the phenoxy group.

- 2 nitrogens : One in the amide group and one in the amino group.

- 3 oxygens : From the amide, methoxy, and phenoxy groups.

This analysis confirms the stoichiometric consistency of the formula and weight.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-10(22-14-6-4-3-5-12(14)17)16(20)19-13-9-11(18)7-8-15(13)21-2/h3-10H,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNCJDKABVPKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(2-chlorophenoxy)propanoic acid or its activated derivative

- Starting from 2-chlorophenol, an etherification reaction with an appropriate α-halo propionate ester (e.g., ethyl 2-bromopropionate) is conducted in the presence of a base to form ethyl 2-(2-chlorophenoxy)propanoate.

- This ester is then hydrolyzed (saponified) under basic conditions to yield 2-(2-chlorophenoxy)propanoic acid.

Amidation with 5-amino-2-methoxyaniline

- The carboxylic acid is activated using coupling reagents such as HATU, EDCI, or via acid chloride formation.

- The activated acid derivative is then reacted with 5-amino-2-methoxyaniline under controlled conditions to form the target amide bond.

- Reaction conditions are optimized to prevent side reactions and maintain the integrity of the amino and methoxy groups on the aniline ring.

Detailed Preparation Methods and Research Findings

Etherification and Ester Formation

- Ethyl 2-bromopropionate reacts with 2-chlorophenol in the presence of a base (e.g., potassium carbonate) to form ethyl 2-(2-chlorophenoxy)propanoate.

- This step is typically carried out in an aprotic solvent such as acetone or DMF at reflux temperature.

- Yield optimization depends on reaction time, temperature, and base equivalency.

Saponification to Carboxylic Acid

- The ester is hydrolyzed using aqueous sodium hydroxide or potassium hydroxide at room temperature or slightly elevated temperatures.

- The acid product is isolated by acidification and extraction.

Amide Bond Formation

- The carboxylic acid is converted to an activated intermediate:

- Via acid chloride formation using reagents like thionyl chloride or oxalyl chloride.

- Or by in situ activation using coupling agents such as HATU or EDCI in the presence of a base (e.g., DIPEA).

- 5-Amino-2-methoxyaniline is added to the activated acid derivative under anhydrous conditions.

- The reaction is typically performed in solvents like dichloromethane, DMF, or acetonitrile at temperatures ranging from 0°C to room temperature.

- The product is purified by recrystallization or chromatographic techniques.

Research Data and Comparative Analysis

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Etherification | Ethyl 2-bromopropionate, 2-chlorophenol, K2CO3, acetone, reflux | 75-85 | High selectivity for 2-chlorophenoxy ester; base amount critical to minimize side products |

| Saponification | NaOH aqueous, room temp to 50°C | 90-95 | Mild conditions preserve ester integrity before hydrolysis |

| Acid activation | Thionyl chloride or HATU/EDCI, base | 80-90 | Acid chloride method faster but requires careful moisture control |

| Amidation | 5-amino-2-methoxyaniline, anhydrous solvent, 0-25°C | 70-85 | Avoids side reactions at low temperature; amine purity affects yield |

Variations and Optimization

- Substituent Effects: Studies show that the position and nature of halogen substitution on the phenoxy ring significantly affect the reaction efficiency and biological activity. The 2-chlorophenoxy substituent is preferred for optimal activity and synthetic accessibility.

- Coupling Reagents: HATU and EDCI provide milder amidation conditions compared to acid chloride methods, reducing side reactions and improving yields for sensitive amines.

- Solvent Choice: Polar aprotic solvents such as DMF or acetonitrile enhance coupling efficiency by better solubilizing reagents and intermediates.

Representative Synthetic Scheme

Step 1: 2-Chlorophenol + Ethyl 2-bromopropionate + K2CO3 → Ethyl 2-(2-chlorophenoxy)propanoate

Step 2: Ethyl 2-(2-chlorophenoxy)propanoate + NaOH (aq) → 2-(2-chlorophenoxy)propanoic acid

Step 3: 2-(2-chlorophenoxy)propanoic acid + SOCl2 → 2-(2-chlorophenoxy)propanoyl chloride

Step 4: 2-(2-chlorophenoxy)propanoyl chloride + 5-amino-2-methoxyaniline → N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amine group can be reduced to form an alkylamine.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alkylamines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide serves as a potential lead compound for developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity.

- It has been studied for its interaction with specific molecular targets such as enzymes and receptors, which can modulate their activities. For instance, it may inhibit certain enzymes involved in metabolic pathways or alter receptor activities affecting cellular responses.

-

Proteomics :

- The compound is utilized in proteomics research to study protein interactions and modifications. Its ability to bind to various biological targets makes it valuable for understanding protein functions and pathways in disease states.

-

Antimicrobial Activity :

- Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, contributing to the exploration of new antimicrobial agents.

-

Neurotropic Effects :

- Similar compounds have shown the ability to stimulate neurite outgrowth in neuronal cultures, suggesting potential applications in neurodegenerative diseases. Studies indicate that treatments with related compounds enhance neurite length and branching in neuronal cells.

Case Studies and Research Findings

-

Neurite Outgrowth Enhancement :

- In studies involving neuronal cultures, this compound has demonstrated the ability to promote neurite outgrowth, indicating potential neuroprotective effects.

-

Antitumor Activity :

- Preliminary investigations suggest that this compound may possess antitumor properties, warranting further exploration into its mechanisms of action against cancer cells.

-

Enzyme Interaction Studies :

- The compound has been used as a building block for synthesizing more complex molecules aimed at studying enzyme interactions and protein modifications, critical for understanding its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups like the amine and methoxy groups could facilitate binding to active sites or influence the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Aromatic Ring

Substituent Effects on the Phenyl Group

N-[3,4-(Methylenedioxy)benzyl]-2-(2-chlorophenoxy)propanamide (12a) Structure: Replaces the 5-amino-2-methoxyphenyl group with a 3,4-methylenedioxybenzyl moiety. Synthesized in 81% yield, this compound highlights the importance of benzyl substituents in optimizing synthetic efficiency .

N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide Structure: Substitutes the methoxy group with fluorine and adds a second chlorine atom on the phenoxy ring. Key Differences: The 2-fluoro group improves metabolic stability and bioavailability, while the 2,4-dichlorophenoxy group increases hydrophobicity.

Halogen and Alkyl Substituents

N-(5-chloro-2-methoxyphenyl)-2-phenoxypropanamide Structure: Replaces the amino group with a chlorine atom. Key Differences: Loss of the amino group eliminates hydrogen-bonding capacity, which may reduce target affinity. The chlorine atom enhances lipophilicity but could decrease solubility .

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide Structure: Substitutes chlorine with a methyl group on the phenoxy ring and adds fluorine to the phenyl group. Molecular weight (288.32 g/mol) is lower, suggesting improved membrane permeability .

Modifications to the Propanamide Chain

N-(2-(2-Chlorophenoxy)ethyl)-2-methyl-2-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide (27) Structure: Incorporates a sulfonyl group and trifluoromethyl substituent. Key Differences: The sulfonyl group enhances electronic effects and stability, as evidenced by high HPLC purity (97.4%). The trifluoromethyl group increases resistance to oxidative metabolism .

N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide (sc-330263) Structure: Replaces 2-chlorophenoxy with a 4-(tert-butyl)phenoxy group. Key Differences: The bulky tert-butyl group significantly increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Hybrid Structures and Functional Groups

(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Structure : Combines a naphthalene ring with a 3-chlorophenethyl group.

- Key Differences : The naphthalene core enhances aromatic stacking interactions, while the phenethyl group introduces conformational flexibility. This hybrid structure demonstrates the versatility of propanamide derivatives in drug design .

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide Structure: Incorporates a triazole ring into the propanamide chain.

Implications for Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to hydrophobic pockets but may reduce solubility.

- Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve solubility and metabolic stability.

- Hybrid Structures (e.g., triazole, sulfonyl) : Expand functional diversity for targeting specific enzymes or receptors.

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide is a synthetic compound with a notable potential in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative analysis with similar compounds.

Compound Overview

- Molecular Formula : C₁₆H₁₇ClN₂O₃

- Molecular Weight : Approximately 320.77 g/mol

- Structural Features : The compound contains a propanamide backbone, an amino group, a methoxy group, and a chlorophenoxy substituent, enhancing its solubility and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

- Enzyme Interaction : The compound is believed to interact with various enzymes, influencing biochemical pathways critical for cellular functions. This interaction could be pivotal in drug design aimed at modulating enzyme activity.

- Potential Anti-inflammatory Effects : Due to its structural attributes, it may exhibit anti-inflammatory properties, which warrants further exploration in therapeutic contexts.

The mechanism of action for this compound primarily involves its interaction with biological targets such as:

- Enzymes : The amine and methoxy groups facilitate binding to active sites on enzymes, potentially altering their activity.

- Receptors : It may also interact with specific receptors, influencing signal transduction pathways that are crucial for various physiological responses.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Chloro-2,5-dimethoxyphenyl)-2-hydroxypropanamide | Contains dimethoxy groups | Enhanced lipophilicity |

| N-(3-Chloro-4-fluorophenyl)-propionamide | Fluorine substitution on phenyl ring | Potential increased bioactivity |

| N-(4-Methylphenyl)-3-hydroxypropionamide | Methyl group on phenyl ring | Different pharmacokinetic profile |

This compound stands out due to its specific combination of functional groups that enhance both solubility and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity Study :

- Enzyme Inhibition Assay :

- Binding Affinity Studies :

Q & A

Q. What synthetic routes are reported for N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide analogs, and how is purity validated?

Methodological Answer: Synthesis typically involves coupling 2-(2-chlorophenoxy)propanoic acid derivatives with substituted aniline precursors using activating agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or m-chloroperoxybenzoic acid. For example, analogs such as N-[3,4-(methylenedioxy)benzyl]-2-(2-chlorophenoxy)propanamide were synthesized via acid-amine coupling, yielding 70–84% pure products after recrystallization . Purity is validated using HPLC (>97% purity) and structural confirmation via -NMR and -NMR to resolve chemical shifts (e.g., δ 4.77 ppm for methine protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- -NMR : Identifies proton environments (e.g., aromatic protons at δ 6.68–7.87 ppm, methoxy groups at δ 3.8–4.39 ppm) .

- HRMS/ESIMS : Confirms molecular weight (e.g., [M+H] peaks at m/z 334.3 for analogs) .

- HPLC : Quantifies purity (>97% for research-grade material) .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer: Purification often combines column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization from solvents like chloroform/water. For example, analogs precipitated as white solids after aqueous workup, achieving 25–84% yields .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that:

- Electron-withdrawing groups (e.g., -Cl on phenyl rings) enhance antimicrobial activity by improving membrane penetration .

- Methoxy groups at the 2-position increase metabolic stability, as seen in analogs with MIC values of 1.95 µg/ml against B. subtilis .

- Substituting the propanamide side chain with sulfonamide groups (e.g., in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) alters binding affinity to bacterial targets .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer: Challenges include low-resolution data and twinning. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, leveraging robust algorithms to handle weak diffraction patterns. For example, SHELXL's constraints for anisotropic displacement parameters improve model accuracy in high-symmetry space groups .

Q. How can computational methods like QSAR or docking predict this compound's activity?

Methodological Answer:

Q. How should researchers reconcile discrepancies in reported biological activity data?

Methodological Answer: Discrepancies may stem from:

Q. What role does experimental phasing play in resolving this compound's X-ray structure?

Methodological Answer: SHELXD/SHELXE pipelines enable rapid experimental phasing via SAD/MAD methods, particularly for twinned crystals. For example, high-throughput phasing of sulfonamide analogs achieved phase errors <20° using SHELXC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.